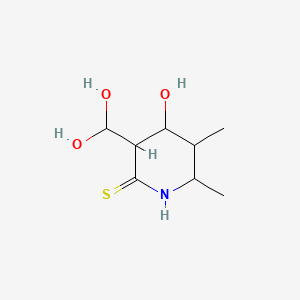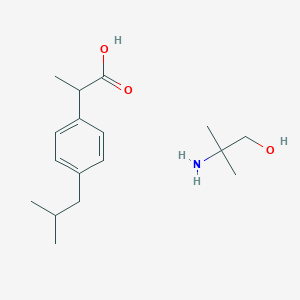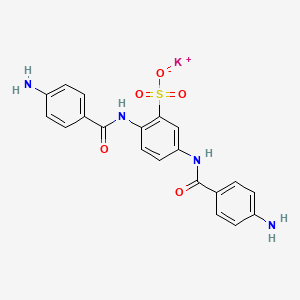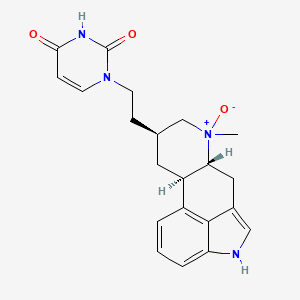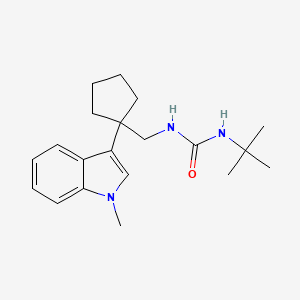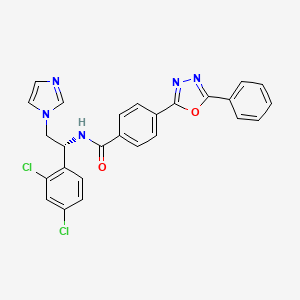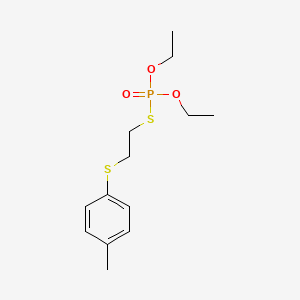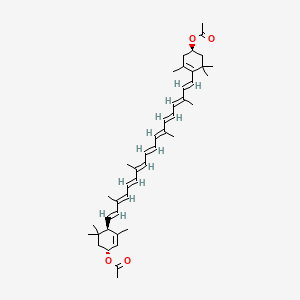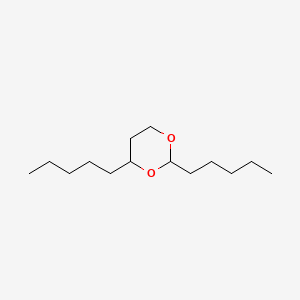
Hexanal octane-1,3-diol acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanal octane-1,3-diol acetal is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. This compound is a colorless liquid with a fruity aroma, commonly used in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanal octane-1,3-diol acetal is typically synthesized through the reaction of hexanal (an aldehyde) with octane-1,3-diol (a diol) in the presence of an acid catalyst such as acetic acid. The reaction involves the formation of a hemiacetal intermediate, which subsequently cyclizes to form the acetal .
Industrial Production Methods: In industrial settings, the production of this compound involves maintaining specific temperature and pressure conditions to optimize yield and purity. The reaction is carried out in a controlled environment to ensure the efficient conversion of reactants to the desired product .
Chemical Reactions Analysis
Types of Reactions: Hexanal octane-1,3-diol acetal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetal back to the original aldehyde and diol.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atoms in the dioxane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or neutral conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hexanal and octane-1,3-diol.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Scientific Research Applications
Hexanal octane-1,3-diol acetal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Studied for its potential role in metabolic pathways and as a biomarker in certain biological processes.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products
Mechanism of Action
The mechanism of action of hexanal octane-1,3-diol acetal involves its interaction with specific molecular targets. In organic synthesis, it acts as a protecting group by forming stable cyclic structures with carbonyl compounds, thereby preventing unwanted reactions. In biological systems, its effects are mediated through its metabolic conversion to other bioactive compounds .
Comparison with Similar Compounds
Hexanal octane-1,3-diol acetal can be compared with other similar compounds such as:
Hexanal ethane-1,2-diol acetal: Similar structure but different diol component.
Hexanal propane-1,3-diol acetal: Similar structure but different chain length of the diol.
Hexanal butane-1,4-diol acetal: Similar structure but different chain length and position of the diol.
Uniqueness: this compound is unique due to its specific combination of hexanal and octane-1,3-diol, which imparts distinct physical and chemical properties, making it particularly valuable in the flavor and fragrance industry .
Properties
CAS No. |
202188-46-3 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
2,4-dipentyl-1,3-dioxane |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-9-13-11-12-15-14(16-13)10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
JTGGXBHDIVDFHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCOC(O1)CCCCC |
density |
0.869-0.875 |
physical_description |
Clear, colourless liquid; Fatty, green aroma |
solubility |
Insoluble in water; soluble in organic solvents Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




